molecular formula C16H18ClN5OS B15282835 2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether

2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether

Cat. No.: B15282835
M. Wt: 363.9 g/mol
InChI Key: FLPMULNLQJPSKU-UHFFFAOYSA-N
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Description

2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a triazole ring with a thiadiazole ring, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether typically involves multiple steps. One common approach is the reaction of 4-chlorophenol with 3-(1-methyl-3-piperidinyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in solvents such as DMF or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl ethers, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is unique due to its specific combination of a triazole ring with a thiadiazole ring, along with the presence of a piperidine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C16H18ClN5OS

Molecular Weight

363.9 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H18ClN5OS/c1-21-7-3-4-11(9-21)14-18-19-16-22(14)20-15(24-16)10-5-6-13(23-2)12(17)8-10/h5-6,8,11H,3-4,7,9H2,1-2H3

InChI Key

FLPMULNLQJPSKU-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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